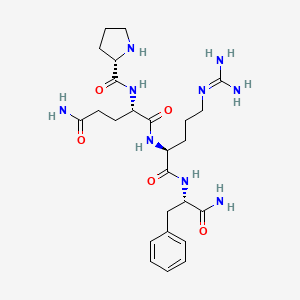
Faah-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faah-IN-7 is a potent and reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. This compound has demonstrated significant neuroprotective effects, particularly by mitigating oxidative stress in 1321N1 astrocytes. With an IC50 value of 8.29 nM, this compound also shows notable efficacy in ex vivo neuroinflammation models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for FAAH inhibitors often involve the use of uracil urea derivatives, which are modified at specific positions to enhance potency and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized laboratories under stringent conditions to ensure purity and efficacy. The production process may involve large-scale synthesis followed by purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Faah-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Faah-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FAAH and its effects on endocannabinoid levels.
Biology: Investigated for its role in modulating oxidative stress and neuroinflammation in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, chronic pain, and inflammation
Industry: Utilized in the development of new pharmacological agents targeting the endocannabinoid system.
Mechanism of Action
Faah-IN-7 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate various physiological processes, including pain perception, inflammation, and neuroprotection. The inhibition is reversible and occurs through the formation of a non-covalent complex with the enzyme .
Comparison with Similar Compounds
Similar Compounds
URB597: Another potent FAAH inhibitor with similar neuroprotective effects.
PF-04457845: A selective FAAH inhibitor with applications in pain management.
JZL195: A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL), offering broader modulation of the endocannabinoid system
Uniqueness
Faah-IN-7 is unique due to its high potency (IC50 = 8.29 nM) and reversible inhibition mechanism. It also demonstrates significant efficacy in reducing oxidative stress and neuroinflammation, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[3-(3-carbamoyl-5-methylfuran-2-yl)phenyl] 4-(3-phenylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-19-17-23(25(27)30)24(32-19)21-10-5-11-22(18-21)33-26(31)29-15-13-28(14-16-29)12-6-9-20-7-3-2-4-8-20/h2-5,7-8,10-11,17-18H,6,9,12-16H2,1H3,(H2,27,30) |
InChI Key |
JMSBPALRPPPUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC(=CC=C2)OC(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)




![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)


![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)

